

G140 as a Reference for cGAS Inhibitor Screening: A Comparative Guide

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Compound of Interest				
Compound Name:	G140			
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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of **G140** with other commercially available cGAS inhibitors. Supported by experimental data, this document details the methodologies for key assays, offering a comprehensive resource for selecting and evaluating therapeutic candidates targeting the cGAS-STING pathway.

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a crucial component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response. Dysregulation of this pathway is implicated in various autoimmune diseases and cancers, making it a prime target for therapeutic intervention. **G140** has emerged as a potent and selective small-molecule inhibitor of human cGAS, the primary sensor in this pathway, and is often used as a reference compound in screening for new inhibitors.

Performance Comparison of cGAS Inhibitors

The efficacy of cGAS inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzymatic activity of cGAS by 50%. This value can be determined through biochemical assays using purified enzymes or in cell-based assays that reflect the inhibitor's activity in a more biologically relevant context. The following tables summarize the available IC50 data for **G140** and other prominent cGAS inhibitors. It is important to note that IC50 values can vary



depending on the specific experimental conditions, and direct comparisons between values from different studies should be made with caution.[1]

Biochemical IC50 Values

This table highlights the in vitro potency of different inhibitors against purified human and mouse cGAS enzymes.

Inhibitor	Target	Biochemical IC50 (nM)	Reference(s)
G140	Human cGAS	14.0	[2][3]
Murine cGAS	442	[2][3]	
G150	Human cGAS	10.2	[4][5]
Murine cGAS	No significant inhibition	[4]	
RU.521	Human cGAS	~2940	[6]
Murine cGAS	110	[7]	
PF-06928215	Human cGAS	4900	[5][7]

Cellular IC50 Values

This table showcases the efficacy of the inhibitors in a cellular context, which accounts for factors such as cell permeability and stability.

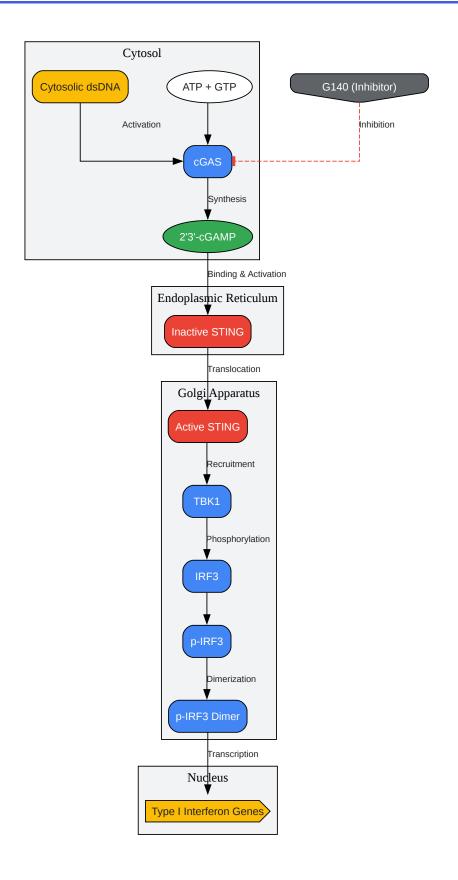
Inhibitor	Cell Line	Cellular IC50 (µM)	Reference(s)
G140	THP-1	1.70	[2]
Primary human macrophages	0.86	[2]	
G150	THP-1	1.96	[8]
RU.521	Mouse macrophages	0.70	[7]



The cGAS-STING Signaling Pathway

To understand the mechanism of action of these inhibitors, it is crucial to visualize the cGAS-STING signaling pathway. Upon binding to cytosolic double-stranded DNA (dsDNA), cGAS catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP) from ATP and GTP.[9] cGAMP then binds to and activates STING, an endoplasmic reticulum-resident protein. This activation leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3).[9] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and induces the expression of type I interferons and other pro-inflammatory genes.[9]





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Caption: The cGAS-STING signaling pathway and the point of inhibition by G140.



Experimental Methodologies

The following provides a generalized overview of the experimental protocols commonly employed to assess the activity of cGAS inhibitors.

Biochemical cGAS Enzyme Assay (Example Protocol)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified cGAS.

1. Reaction Setup:

Prepare a reaction mixture containing purified human or mouse cGAS enzyme (e.g., 10-100 nM), a DNA activator (e.g., 25-300 nM of 45-100 bp dsDNA or herring testes DNA), ATP (e.g., 50-100 μM), and GTP (e.g., 50-100 μM) in a suitable reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 0.1 mM ZnCl₂).[10][11]

2. Inhibitor Addition:

Add the test compound (e.g., G140) to the reaction mixture at various concentrations. A
vehicle control (e.g., DMSO) should also be prepared.

3. Incubation:

Initiate the reaction and incubate at a specific temperature (e.g., 37°C) for a set period (e.g., 60-120 minutes) to allow for the synthesis of cGAMP.[11][12]

4. Detection of cGAMP:

- Quantify the amount of cGAMP produced. This can be achieved through various methods:
 - LC-MS/MS: A highly sensitive and specific method for direct quantification of cGAMP.[12]
 - Luminescence-based assays: Couple ATP consumption to a luciferase/luciferin reaction (e.g., Kinase-Glo®).[12]
 - Fluorescence Polarization (FP) or TR-FRET assays: Use a competitive binding format with a fluorescently labeled cGAMP tracer.[13]



ELISA: A competitive enzyme-linked immunosorbent assay.[14]

5. IC50 Calculation:

- Calculate the percentage of inhibition at each compound concentration relative to the control.
- Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.[1]



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Caption: Workflow for a biochemical cGAS inhibitor assay.

Cellular cGAS Inhibition Assay (Example Protocol using THP-1 cells)

This assay evaluates the inhibitor's efficacy in a cellular environment, providing insights into its cell permeability and activity in a more complex biological system.

1. Cell Culture:

 Culture THP-1 monocytes (a human monocytic cell line) in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and 1% Penicillin/Streptomycin).

2. Inhibitor Pre-treatment:

- Seed the cells in a multi-well plate.
- Pre-treat the cells with various concentrations of the cGAS inhibitor (e.g., G140) or vehicle control (DMSO) for a specific duration (e.g., 1 hour).[8]

3. cGAS Activation:



 Activate cGAS by introducing a DNA stimulus into the cytoplasm. This can be achieved by transfecting the cells with dsDNA (e.g., herring testes DNA) using a suitable transfection reagent.[1]

4. Incubation:

Incubate the cells for a period sufficient to induce downstream gene expression (e.g., 4-24 hours).[8][15]

5. Downstream Readout:

- Measure the inhibition of the cGAS-STING pathway by quantifying downstream markers:
 - Gene Expression (qRT-PCR): Measure the mRNA levels of interferon-stimulated genes
 (ISGs) such as IFNB1 and CXCL10. Normalize to a housekeeping gene.[8][9]
 - Protein Phosphorylation (Western Blot): Detect the levels of phosphorylated STING (p-STING), TBK1 (p-TBK1), and IRF3 (p-IRF3).
 - Secreted Cytokines (ELISA): Measure the amount of pro-inflammatory cytokines (e.g., IFN-β) released into the cell culture medium.[1]

6. IC50 Calculation:

• Determine the cellular IC50 value by plotting the inhibition of the downstream readout against the inhibitor concentration and fitting to a dose-response curve.[1]

7. Cell Viability Assay:

• Concurrently, perform a cell viability assay (e.g., MTS or MTT) to ensure that the observed inhibition is not due to cytotoxicity of the compound.[2]

Conclusion

G140 is a well-characterized, potent, and selective inhibitor of human cGAS, making it an excellent reference compound for the screening and evaluation of new cGAS inhibitors.[2][4] Its high selectivity for the human enzyme over its murine counterpart is a critical consideration for translational studies.[2] By utilizing the standardized biochemical and cellular assays outlined in



this guide, researchers can effectively compare the performance of novel inhibitors against **G140** and other established compounds, thereby accelerating the development of new therapeutics for cGAS-driven diseases.

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